Tripotassium 2,5-bis[4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-YL]azo]benzamido]benzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tripotassium 2,5-bis[4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-YL]azo]benzamido]benzenesulphonate is a complex organic compound known for its vibrant color properties. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. This compound is widely used in various industries, including textiles, food, and pharmaceuticals, due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tripotassium 2,5-bis[4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-YL]azo]benzamido]benzenesulphonate typically involves a multi-step process:
Diazotization: The starting material, 4-aminobenzenesulfonic acid, is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole to form the azo compound.
Sulfonation: The resulting azo compound undergoes sulfonation to introduce sulfonate groups, enhancing its solubility in water.
Potassium Salt Formation: Finally, the compound is neutralized with potassium hydroxide to form the tripotassium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
Tripotassium 2,5-bis[4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-YL]azo]benzamido]benzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo groups can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Tripotassium 2,5-bis[4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-YL]azo]benzamido]benzenesulphonate has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used as a dye in textiles, food coloring, and cosmetics due to its stability and vibrant color.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Binding to Proteins: The compound can bind to proteins, altering their structure and function.
Interaction with DNA: It can intercalate into DNA, affecting gene expression and cellular processes.
Enzyme Inhibition: The compound can inhibit certain enzymes, impacting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Disodium 4,4’-bis(2-sulfostyryl)biphenyl: Another azo dye with similar applications in the textile industry.
Acid Orange 7: A commonly used azo dye in food and cosmetics.
Direct Blue 1: Used in the dyeing of cotton and other fabrics.
Uniqueness
Tripotassium 2,5-bis[4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-YL]azo]benzamido]benzenesulphonate is unique due to its high solubility in water, stability under various conditions, and intense coloration. These properties make it particularly valuable in applications requiring consistent and long-lasting color.
Properties
CAS No. |
67875-09-6 |
---|---|
Molecular Formula |
C40H29K3N10O13S3 |
Molecular Weight |
1071.2 g/mol |
IUPAC Name |
tripotassium;2,5-bis[[4-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzoyl]amino]benzenesulfonate |
InChI |
InChI=1S/C40H32N10O13S3.3K/c1-22-35(39(53)49(47-22)29-12-16-31(17-13-29)64(55,56)57)45-43-26-7-3-24(4-8-26)37(51)41-28-11-20-33(34(21-28)66(61,62)63)42-38(52)25-5-9-27(10-6-25)44-46-36-23(2)48-50(40(36)54)30-14-18-32(19-15-30)65(58,59)60;;;/h3-21,35-36H,1-2H3,(H,41,51)(H,42,52)(H,55,56,57)(H,58,59,60)(H,61,62,63);;;/q;3*+1/p-3 |
InChI Key |
OPLVQYDZWCACHA-UHFFFAOYSA-K |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)NC(=O)C4=CC=C(C=C4)N=NC5C(=NN(C5=O)C6=CC=C(C=C6)S(=O)(=O)[O-])C)S(=O)(=O)[O-])C7=CC=C(C=C7)S(=O)(=O)[O-].[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.